2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a piperidine ring attached to a pyridine ring
Preparation Methods
The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a trifluoromethylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .
Chemical Reactions Analysis
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by a catalyst such as palladium.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or hydrophobic characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds include:
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzene: This compound has a benzene ring instead of a pyridine ring, which affects its electronic properties and reactivity.
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline: The quinoline ring system provides additional aromaticity and potential for π-π interactions, making it useful in different applications.
2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-3-5-15(12-13)26(23,24)22-10-7-14(8-11-22)25-16-6-1-2-9-21-16/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPFFOLVGREHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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